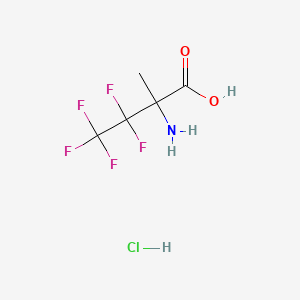
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride is a fluorinated amino acid derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high electronegativity and stability. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride typically involves the introduction of fluorine atoms into the amino acid structure. One common method is the fluorination of a precursor compound using reagents like elemental fluorine or fluorinating agents such as Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors can enhance the efficiency and safety of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino acids with different functional groups.
Applications De Recherche Scientifique
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Studied for its potential effects on enzyme activity and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials with enhanced chemical resistance and stability.
Mécanisme D'action
The mechanism of action of 2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The compound can modulate biochemical pathways by altering the activity of specific enzymes or receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3,3,4,4,4-pentafluorobutanoic acid
- 2-Amino-3,3,4,4,4-trifluoro-2-methylbutanoic acid
- 2-Amino-3,3,4,4,4-hexafluoro-2-methylbutanoic acid
Uniqueness
2-Amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid hydrochloride is unique due to the specific arrangement and number of fluorine atoms, which impart distinct chemical properties such as high stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds.
Propriétés
Formule moléculaire |
C5H7ClF5NO2 |
|---|---|
Poids moléculaire |
243.56 g/mol |
Nom IUPAC |
2-amino-3,3,4,4,4-pentafluoro-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H6F5NO2.ClH/c1-3(11,2(12)13)4(6,7)5(8,9)10;/h11H2,1H3,(H,12,13);1H |
Clé InChI |
PCEWSOZAFRBOHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)(C(C(F)(F)F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



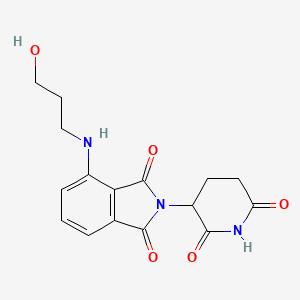
![2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
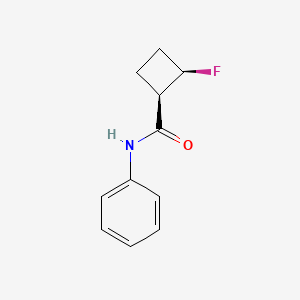
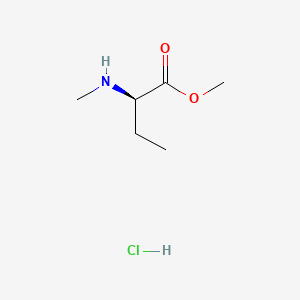
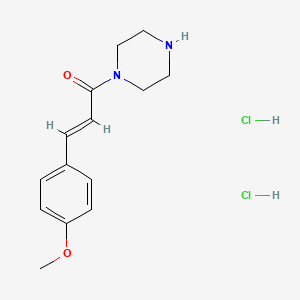
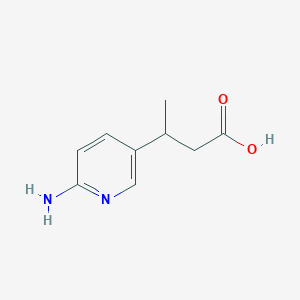
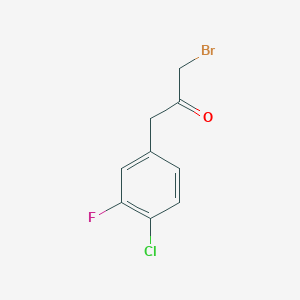
![5-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-fluorobenzoic acid](/img/structure/B13467303.png)
![6-(Trifluoromethyl)spiro[3.3]heptan-2-amine](/img/structure/B13467304.png)
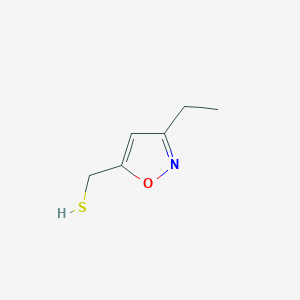
![2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]sulfanyl}acetic acid](/img/structure/B13467316.png)
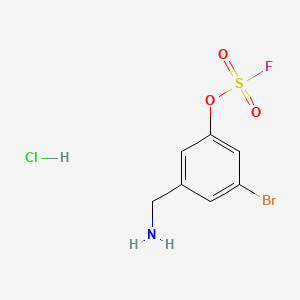
![4-Hydroxy-9-oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13467329.png)
